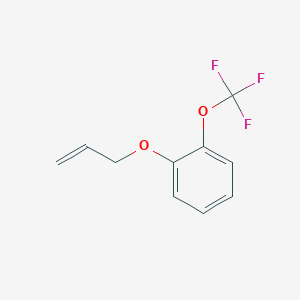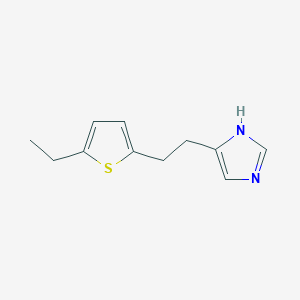
2-Hydroxy-5-thiocyanatobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-thiocyanatobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a hydroxyl group at the second position and a thiocyanate group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-thiocyanatobenzaldehyde typically involves the thiocyanation of 2-Hydroxybenzaldehyde. One common method includes the reaction of 2-Hydroxybenzaldehyde with thiocyanogen in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective introduction of the thiocyanate group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反应分析
Types of Reactions
2-Hydroxy-5-thiocyanatobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to replace the thiocyanate group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-Hydroxy-5-thiocyanatobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydroxy-5-thiocyanatobenzaldehyde involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-5-ethylbenzaldehyde
Comparison
2-Hydroxy-5-thiocyanatobenzaldehyde is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2-Hydroxy-5-nitrobenzaldehyde has a nitro group that makes it more electron-withdrawing, affecting its reactivity differently. Similarly, 2-Hydroxy-5-methoxybenzaldehyde has a methoxy group that influences its solubility and reactivity.
属性
分子式 |
C8H5NO2S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC 名称 |
(3-formyl-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-1-2-8(11)6(3-7)4-10/h1-4,11H |
InChI 键 |
AXWRATSARQJMBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC#N)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


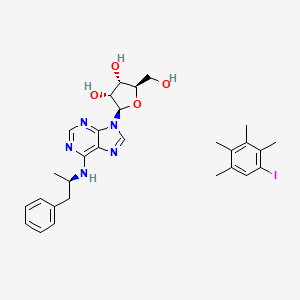



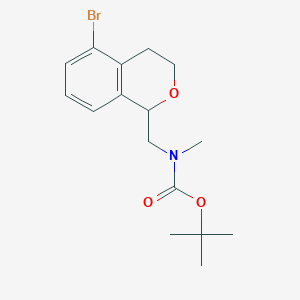
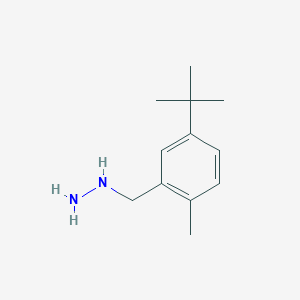
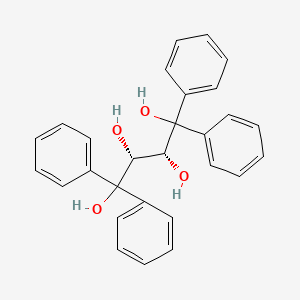

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)

